Ethyl 2-chloro-3,6-difluorobenzoater
Overview
Description
Ethyl 2-chloro-3,6-difluorobenzoater is a synthetic compound belonging to the class of halogenated benzoic acid derivatives. It is primarily of interest in agricultural research due to its potential as a herbicide. The compound has the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3,6-difluorobenzoater can be synthesized through the esterification of 2-chloro-3,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3,6-difluorobenzoater undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Hydrolysis: The major products are 2-chloro-3,6-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-chloro-3,6-difluorobenzoater has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on plant growth and development.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3,6-difluorobenzoater involves its interaction with specific molecular targets in plants, leading to the inhibition of key metabolic pathways. The compound disrupts the synthesis of essential proteins and enzymes, ultimately causing plant growth inhibition and death.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4,5-difluorobenzoater
- Ethyl 2-chloro-3,5-difluorobenzoater
- Ethyl 2-chloro-3,6-difluorobenzoic acid
Uniqueness
Ethyl 2-chloro-3,6-difluorobenzoater is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly effective as a herbicide compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-3,6-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZVNFLBJNGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293504 | |
Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-52-7 | |
Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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